2-Benzyl-3-methylcyclohex-2-en-1-one
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Overview
Description
2-Benzyl-3-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C14H16O It is a cyclic ketone with a benzyl group and a methyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-3-methylcyclohex-2-en-1-one can be synthesized through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis and decarboxylation of a corresponding 4-carbetoxy derivative.
Oxidation: Another method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with alcohol groups.
- Substituted derivatives with different functional groups replacing the benzyl or methyl groups.
Scientific Research Applications
2-Benzyl-3-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzyl and methyl groups can influence its reactivity and binding affinity to different targets. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: A similar compound with a methyl group but without the benzyl group.
2-Cyclohexen-1-one: A simpler analog without the methyl and benzyl groups.
Uniqueness
2-Benzyl-3-methylcyclohex-2-en-1-one is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these functional groups play a crucial role.
Properties
CAS No. |
5134-46-3 |
---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-benzyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-11-6-5-9-14(15)13(11)10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
XCZNNIXSFLASLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CCC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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